Neamine
Overview
Description
Neamine is a naturally occurring aminoglycoside antibiotic, which is a part of the larger molecule neomycin B. It is known for its antibacterial properties and its ability to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria. Neamine has been identified as an optimal core structure for the development of new antibiotics due to its strong in vitro RNA binding and antibiotic activity . The molecule has also been explored for its potential therapeutic applications beyond its antibacterial properties, such as in the inhibition of HIV-1 replication when conjugated to peptide nucleic acids (PNAs) .
Synthesis Analysis
The synthesis of neamine has been achieved through various methods. One approach involves the synthesis from paromamine, where the primary hydroxyl group is selectively tosylated, followed by azido substitution and subsequent hydrogenation and acetylation steps to yield neamine . Another method includes the use of 2-deoxystreptamine derivatives and discusses the influence of N-protecting groups during glycosylation, leading to the synthesis of neamine and its position isomer . These synthetic routes provide a foundation for the creation of neamine derivatives with potential enhanced biological activities.
Molecular Structure Analysis
Neamine's structure consists of a pseudodisaccharide core, which is crucial for its interaction with ribosomal RNA. The positioning of amino groups around the glucopyranose ring is a key factor in its binding affinity and specificity, which in turn influences its antibiotic efficacy . The molecular interactions between neamine and RNA have been a subject of study to understand the mechanism of action of aminoglycoside antibiotics and to design more effective derivatives.
Chemical Reactions Analysis
The chemical reactivity of neamine has been exploited to create derivatives with improved properties. For instance, neamine has been conjugated to a peptide nucleic acid, which allows for cellular uptake and confers RNA cleavage properties to the conjugate, making it a potential therapeutic agent against HIV-1 . Additionally, modifications on the 5-hydroxyl group of neamine with amino acids have been shown to enhance its binding affinity to RNA, which could lead to the development of new antibiotics targeting RNA .
Physical and Chemical Properties Analysis
Neamine's physical and chemical properties, such as solubility and stability, are influenced by its polycationic nature. The neamine moiety, when attached to other molecules like PNAs, can improve solubility and facilitate cellular uptake. Its ability to bind RNA is also influenced by the presence of divalent cations like Mg(2+), which are required for its RNA cleavage activity at physiological concentrations . The understanding of these properties is essential for the development of neamine-based therapeutics and for improving the drug-like characteristics of its derivatives.
Scientific Research Applications
1. Antitumor Activity in Prostate Cancer Neamine has shown promise in inhibiting the growth of prostate cancer. Studies indicate that neamine can block the nuclear translocation of Angiogenin (ANG) and inhibit rRNA transcription, leading to decreased cell proliferation and angiogenesis in prostate cancer cells. This has been observed in both in vitro and in vivo models, including xenograft animal models and murine prostate-restricted AKT transgenic mice (Ibaragi et al., 2009).
2. Effects on Pancreatic Cancer Neamine has also been explored for its effectiveness against pancreatic cancer. Research shows that neamine can effectively inhibit the nuclear translocation of ANG and reduce the proliferation of pancreatic cancer cells in a dose-dependent manner. This activity has been confirmed through tissue microassays, immunofluorescence staining, and tumor xenograft models (Ya-ping Liu et al., 2016).
3. Potential Against Cervical Cancer Investigations into the pharmacokinetics of neamine in rats and its activity against cervical cancer have shown promising results. Neamine inhibits ANG-induced proliferation of cervical cancer cells and blocks ANG's nuclear translocation, thus reducing cancer cell proliferation and angiogenesis in vivo (Ya-ping Liu et al., 2014).
4. Applications in HIV-1 Treatment A study demonstrates that a peptide nucleic acid-neamine conjugate, targeting HIV-1 TAR RNA, can inhibit viral replication. The neamine component allows cellular uptake of the PNA and results in potent inhibition of HIV-1 replication (Riguet et al., 2004).
5. Anti-Liver Cancer Activity Neamine's activity against liver cancer has been assessed through studies on its toxicity in rats and its effectiveness in inhibiting liver cancer cell proliferation. This research suggests neamine as a specific ANG inhibitor with low toxicity and high efficacy in inhibiting the progression of liver cancer in animal models (Yanli Wu et al., 2017).
6. Inhibition of Oral Cancer Progression Research indicates that neamine can inhibit the progression of oral cancer by suppressing angiogenin-mediated angiogenesis and directly inhibiting the proliferation of certain oral cancer cells. These findings suggest potential applications of neamine in oral cancer therapy (Kishimoto et al., 2014).
7. Effect on Human Melanoma Cells Neamine has been found to inhibit cell proliferation, migration, and invasion in human melanoma cells, A375. This is achieved by blocking the nuclear translocation of angiogenin, thereby inhibiting angiogenin-induced cellular proliferation and invasion (Zhao Jia et al., 2015).
Safety And Hazards
Neamine is generally considered safe. After inhalation, it’s recommended to supply fresh air and consult a doctor in case of complaints. After skin contact, it generally does not irritate the skin. After eye contact, it’s recommended to rinse the opened eye for several minutes under running water. After swallowing, if symptoms persist, consult a doctor .
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJXFKPQNSDJLI-HKEUSBCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023358 | |
Record name | Neomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neamine | |
CAS RN |
3947-65-7 | |
Record name | Neamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Neomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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